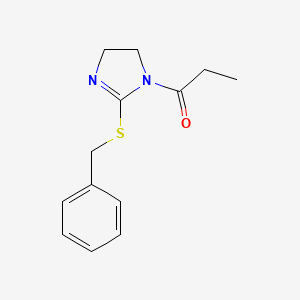

1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one” is a compound that contains an imidazole ring . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .

Synthesis Analysis

The synthesis of imidazole-containing compounds has been extensively studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .Molecular Structure Analysis

The molecular formula of “this compound” is C13H16N2OS . The average mass is 248.344 Da and the monoisotopic mass is 248.098328 Da .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications

Gas-Phase Thermolysis Studies

A study by Dib et al. (2004) explored the gas-phase thermolysis of benzotriazole derivatives, including compounds similar to 1-(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one. The research focused on the synthesis and gas-phase pyrolysis of these compounds, providing insights into their thermal stability and decomposition processes.

Cytotoxic Activity Evaluation

Gómez-García et al. (2017) developed an efficient method for synthesizing trifluoromethyl sulfonamides, structurally related to the chemical . They evaluated the cytotoxic activity of these compounds against various cancer cell lines, highlighting their potential in cancer research (Gómez-García et al., 2017).

Synthesis of Benzothienopyranones

Pradhan and De (2005) described a method for synthesizing hydroxy ketones, which are key intermediates in creating benzothienopyranones. This research contributes to the broader understanding of synthesizing complex organic compounds, including those similar to this compound (Pradhan & De, 2005).

Synthesis and Characterization Studies

The synthesis and structural characterization of similar compounds were explored by Rashid et al. (2012), providing valuable insights into the chemical properties and potential applications of these types of compounds (Rashid et al., 2012).

Binding Interactions in Supramolecular Complexes

A study by Reichert et al. (2001) focused on the binding interactions of 1,2,4-oxadiazol-5-ones, similar in structure to the chemical of interest, in supramolecular complexes. This research provides insights into the chemical interactions and potential applications in material science or biochemistry (Reichert et al., 2001).

Synthesis of Novel Heterocycles

Darweesh et al. (2016) explored the synthesis of novel pyrazolo[1,5-a]pyrimidine and [1,2,4]-triazolo[1,5-a]pyramidine derivatives, starting from compounds structurally related to this compound. This research contributes to the development of new organic compounds with potential applications in various fields (Darweesh et al., 2016).

Future Directions

properties

IUPAC Name |

1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS/c1-2-12(16)15-9-8-14-13(15)17-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFVKWMXTVMTKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN=C1SCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-3-(2-phenylethyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2475360.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)

![2-((3-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475365.png)

![Potassium hydrogen [2-carboxy-2-(propan-2-ylidene)ethyl]phosphonate](/img/structure/B2475367.png)

![N-allyl-3-(benzo[d][1,3]dioxol-5-yloxy)propane-1-sulfonamide](/img/structure/B2475368.png)

![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2475369.png)